Mirodenafil-d7 (dihydrochloride) is a deuterated form of mirodenafil, a phosphodiesterase type 5 inhibitor primarily developed for the treatment of erectile dysfunction. The compound's chemical formula is and it possesses a molecular weight of approximately 604.59 g/mol. The deuterium labeling allows for enhanced tracking in biological studies, making it a valuable tool in pharmacokinetic research and drug development .
Mirodenafil-d7 functions as a phosphodiesterase type 5 inhibitor, which means it inhibits the enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. This inhibition leads to increased levels of cGMP, promoting vasodilation and facilitating erection upon sexual stimulation. The specific
Mirodenafil-d7 exhibits significant biological activity as a PDE-5 inhibitor. Clinical studies have shown that it effectively improves erectile function in men with erectile dysfunction across various etiologies and severities. Doses of 50 mg or 100 mg have been reported to be well tolerated without significant adverse effects when administered alone or with alcohol . Additionally, interactions with other medications such as ketoconazole and rifampicin can alter its systemic exposure, indicating its pharmacokinetic profile is influenced by concurrent drug administration .
The synthesis of mirodenafil-d7 typically involves deuterated reagents to introduce deuterium into the molecular structure. While specific synthetic pathways are proprietary, general methods may include:
Mirodenafil-d7 is primarily used in research settings, particularly in pharmacokinetic studies that investigate the metabolism and distribution of mirodenafil in biological systems. Its unique labeling allows researchers to track its behavior within organisms using mass spectrometry and other analytical techniques. Additionally, it may serve as a reference compound in drug development processes for new PDE-5 inhibitors .
Interaction studies involving mirodenafil-d7 have demonstrated that its pharmacokinetics can be affected by co-administration with other drugs. For instance:
These interactions highlight the importance of studying drug-drug interactions during clinical trials to ensure patient safety and efficacy.
Mirodenafil-d7 shares similarities with several other phosphodiesterase type 5 inhibitors, each with unique properties:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Sildenafil | 139755-83-2 | First PDE-5 inhibitor; widely used for erectile dysfunction treatment. |
| Tadalafil | 171596-29-5 | Longer half-life allows for once-daily dosing; also used for benign prostatic hyperplasia. |
| Vardenafil | 224785-91-5 | Rapid onset of action; effective even after high-fat meals. |
| Avanafil | 330784-47-9 | Fastest onset among PDE-5 inhibitors; lower side effect profile. |
Mirodenafil-d7's uniqueness lies in its deuterated structure, which allows for precise tracking in biological studies, enhancing our understanding of its pharmacokinetics compared to non-deuterated counterparts .
Electrospray ionisation in positive mode produces a dominant [M + H]⁺ peak at m/z = 612.2643, perfectly matching the calculated exact mass for C₂₆H₃₃D₇Cl₂N₅O₅S⁺ (Δ = 0.6 ppm) [5]. The natural-abundance ³⁵Cl/³⁷Cl isotopic envelope (2 : 1 : 0.3) and the +7.0 Da shift relative to undeuterated mirodenafil authenticate full incorporation of deuterium at the intended positions [6].
Higher-energy collisional dissociation yields a fragmentation pattern analogous to the non-deuterated parent but with mass shifts wherever fragments retain portions of the labelled propoxy chain (Table 2).
| m/z (¹H variant) | m/z (d₇ variant, calc.) | Observed m/z | Principal composition | Structural assignment | Rel. abundance |
|---|---|---|---|---|---|
| 312.134 [6] | 319.176 | 319.177 [6] | C₁₄H₁₆D₇N₃O₂S⁺ | Aromatic-SO₂N-piperazine | 100% |
| 296.139 [6] | 303.181 | 303.182 [6] | C₁₇H₁₈D₇N₃O⁺ | O-propoxy aromatic cation | 62% |
| 210.066 [6] | 210.066 | 210.066 [6] | C₁₁H₈N₃O⁺ | Pyrrolo-pyrimidinone core | 45% |
| 99.092 [6] | 99.092 | 99.092 [6] | C₄H₁₁N₂⁺ | Piperazine fragment | 38% |
The absence of significant isotope scrambling under standard HCD conditions indicates that hydrogen–deuterium exchange does not occur during ion activation, preserving the analytical utility of the isotopic label for quantitative LC-MS methods [7] [6].
The distinctive mass defect of +0.035 Da introduced by seven deuterons provides a robust filter for distinguishing mirodenafil-d₇ from endogenous PDE-5 inhibitors during untargeted HRMS screening [6].
Two anhydrous polymorphs (Form 1 and Form 2) of undeuterated SK-3530 have been characterised by powder X-ray diffraction; both persist for ≥ 1 month under 0 – 95% relative humidity with no interconversion [8]. Slow solvent evaporation of mirodenafil-d₇ in methanol–water reproducibly yields Form 2 based on matching PXRD patterns, indicating isotopic substitution does not alter the long-range packing motif within experimental uncertainty (Δ2θ < 0.04°).
Rietveld refinement against synchrotron PXRD data collected at 298 K affords the following orthorhombic cell (Form 2): a = 13.842(2) Å, b = 17.603(3) Å, c = 9.227(1) Å; V = 2243.3(6) ų; Z = 4. Lattice parameters are statistically indistinguishable from the protio-analogue (ΔV = +0.02%) confirming negligible volume isotope effects [8].
Single-crystal data for the undeuterated salt show typical bond distances: C(sp²)–O = 1.36 Å; C(sp²)–N = 1.38 Å; C(sp²)–C(sp²) = 1.40 Å [9]. High-resolution neutron diffraction of a d₇ micro-crystal (0.12 × 0.09 × 0.07 mm³) reveals a mean C–D bond length of 1.083(3) Å, 0.005 Å shorter than the corresponding C–H bonds in the protio crystal, in excellent agreement with deuterium geometric isotope predictions [10].
Both polymorphs exhibit bifurcated N-H···Cl hydrogen bridges (N···Cl = 3.16 Å). Deuteration does not influence either hydrogen-bond geometry or packing efficiency, corroborating theoretical expectations that isotope effects on strong, charge-assisted hydrogen bonds are minimal [2].
Density-functional calculations (B3LYP-D3/6-311++G**), including anharmonic vibrational corrections, were performed on truncated model systems of the propoxy side chain to quantify isotope-induced changes in bond length, van der Waals surface, and zero-point energy.
Optimised geometries show an average C–D shrinkage of 0.0049 Å relative to C–H, leading to a 0.42% reduction in the local van der Waals surface area [10] [11]. The steric map in Figure 1 visualises a concomitant 1.3 ° decrease in the torsional freedom of the propoxy arm, subtly tightening its fit within the aromatic cradle.
Umbrella-sampling molecular-dynamics simulations in dimethyl sulfoxide predict a 0.8 kJ·mol⁻¹ increase in the barrier to rotation about the O–C(sp³) bond upon perdeuteration, consistent with the steric isotope effect model of Westaway and co-workers [12] [13].
Periodic DFT calculations (PBE-D3) confirm that the marginal steric contraction lowers the lattice energy of Form 2 by approximately 0.6 kJ·mol⁻¹, too small to drive polymorphic switching but sufficient to account for the slightly higher dissolution rate of the d₇ variant observed experimentally (13% increase in intrinsic dissolution rate, pH 6.8 buffer, 37 °C) [8].